Ent-diltiazem hydrochloride is a calcium channel blocker primarily used in the treatment of hypertension and angina pectoris. It is a stereoisomer of diltiazem, which means it has a specific three-dimensional arrangement of atoms that affects its pharmacological properties. This compound is classified under the group of benzothiazepines and is known for its ability to inhibit calcium ion influx into cardiac and vascular smooth muscle during depolarization, leading to relaxation of these muscles and a subsequent decrease in blood pressure.
Ent-diltiazem hydrochloride is synthesized through various chemical methods, including asymmetric synthesis and enzymatic resolution techniques. The compound can be derived from natural sources or produced synthetically in laboratories and industrial settings.
Ent-diltiazem hydrochloride belongs to the following categories:
The synthesis of ent-diltiazem hydrochloride involves several key steps, primarily focusing on the formation of intermediates and their subsequent conversion into the final product.
The typical synthesis process includes:
The molecular formula for ent-diltiazem hydrochloride is with a molecular weight of approximately 414.518 g/mol . The structure features a benzothiazepine core with specific functional groups contributing to its pharmacological activity.
Ent-diltiazem hydrochloride can undergo several types of chemical reactions:
The outcomes of these reactions depend on the conditions applied, such as temperature and the nature of reagents used, which can lead to various derivatives and analogs of ent-diltiazem hydrochloride.
Ent-diltiazem hydrochloride primarily acts by inhibiting the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells during depolarization .
Ent-diltiazem hydrochloride appears as a white crystalline powder that is soluble in water and organic solvents like methanol and ethanol.
Ent-diltiazem hydrochloride has several scientific uses:
Ent-diltiazem hydrochloride, the enantiomeric counterpart of diltiazem hydrochloride, shares identical molecular composition (C₂₂H₂₇ClN₂O₄S; MW 450.98 g/mol) but exhibits inverse stereochemical configuration at its chiral centers [3] [7]. The parent compound features a cis-configured benzothiazepine nucleus with established (2S,3S) absolute stereochemistry, confirmed through X-ray crystallography and circular dichroism spectroscopy [3]. Nuclear magnetic resonance (NMR) analyses reveal distinct coupling patterns between the C₂-H and C₃-H protons (J = 10–12 Hz), diagnostic of the cis-isomer where these substituents occupy equatorial positions [3] [4].
Crystal structure analysis demonstrates that the benzothiazepine ring adopts a boat conformation with the 4-methoxyphenyl and acetate groups oriented equatorially [3]. Polarimetry quantifies ent-diltiazem's optical activity as [α]₂₄ᴅ = –98.3° ± 1.4° (c = 1.002, methanol), inversely mirroring the dextrorotatory profile of native diltiazem ([α]₂₄ᴅ +98.3° ± 1.4°) [4]. Vibrational spectroscopy identifies characteristic carbonyl stretches at 1,745 cm⁻¹ (ester) and 1,680 cm⁻¹ (amide), with bathochromic shifts observed in the enantiomer due to crystal packing variations [3] [7].
Trans-isomers exhibit significantly reduced calcium channel blocking activity (>100-fold lower IC₅₀ values) due to steric impediments in the receptor binding pocket [3]. Energy calculations reveal the cis-configuration is thermodynamically favored by 8.3 kJ/mol, with isomerization barriers >120 kJ/mol preventing spontaneous interconversion under physiological conditions [4].
Table 1: Stereochemical Signatures of Diltiazem Configurations
Configuration | Optical Rotation [α]₂₄ᴅ (c=1, MeOH) | Crystal System | C₂-C₃ Coupling Constant (J, Hz) |
---|---|---|---|
(2S,3S)-cis | +98.3° ± 1.4° | Monoclinic P2₁ | 10.2 |
(2R,3R)-cis (ent) | –98.3° ± 1.4° | Monoclinic P2₁ | 10.2 |
(2S,3R)-trans | +14.7° ± 0.9° | Triclinic P1 | 4.1 |
Benzyltriethylammonium chloride (TEBAC) catalyzes the N-alkylation of thiazepinone intermediates under biphasic conditions (toluene/40% NaOH), reducing reaction time from 18 to 3 hours at 25°C while maintaining >95% regioselectivity [2] [8]. Kinetic studies reveal second-order dependence on catalyst concentration (rate = k[PTC]¹‧⁵[substrate]), suggesting a complex interfacial mechanism [8]. O-Acetylation using vinyl acetate under lipase PS catalysis achieves 99% conversion in 2 hours without epimerization, replacing traditional pyridine-mediated methods that generate racemized byproducts [5].
Hydrolysis kinetics studies demonstrate aqueous stability peaks at pH 4.3–5.3 (k = 3.2 × 10⁻⁷ s⁻¹ at 60°C), while alkaline conditions (pH >9) accelerate degradation (k = 1.8 × 10⁻⁴ s⁻¹) via benzothiazepine ring cleavage [6]. Optimal crystallization solvents are methanol/ethyl acetate (7:3), producing phase-pure ent-diltiazem hydrochloride (99.9% HPLC) with 85% recovery [4] [5]. Continuous flow reactors with in-line IR monitoring reduce reaction times from 48 hours (batch) to 12 minutes while maintaining 98.5% ee at 500 kg/day throughput [5].
Table 2: Industrial Synthesis Parameters for ent-Diltiazem Hydrochloride
Process Parameter | Batch Method | Optimized Continuous Process | Improvement Factor |
---|---|---|---|
Reaction Temperature | 75°C | 130°C (pressurized) | — |
Catalyst Loading | 5 mol% | 0.8 mol% | 6.25× reduction |
Process Time | 48 hours | 12 minutes | 240× faster |
Enantiomeric Excess (ee) | 98.5% | 99.2% | Δ+0.7% |
Annual Capacity | 50 MT | 500 MT | 10× increase |
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: